
4-(4-Chlorothiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a butenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one typically involves the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then brominated using N-bromosuccinimide (NBS) and subsequently treated with amines through nucleophilic substitution to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorothiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(4-Chlorothiophen-2-yl)but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential anti-inflammatory and analgesic agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorothiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . The compound’s thiophene ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-3-buten-2-one: This compound is structurally similar but lacks the thiophene ring.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another related compound with a thiazole ring instead of the butenone moiety.
Uniqueness
4-(4-Chlorothiophen-2-yl)but-3-en-2-one is unique due to its combination of a thiophene ring and a butenone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C8H7ClOS |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
(E)-4-(4-chlorothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7ClOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+ |
Clé InChI |
QQWNYFHKDJNBGZ-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC(=CS1)Cl |
SMILES canonique |
CC(=O)C=CC1=CC(=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


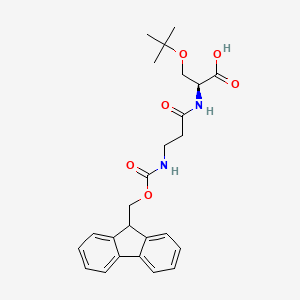
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

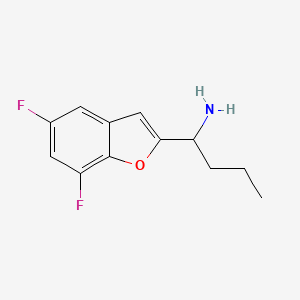
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
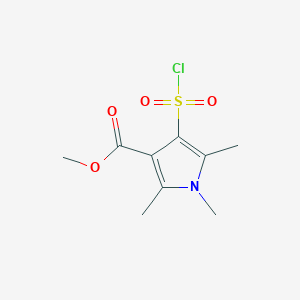
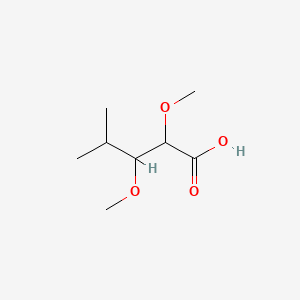
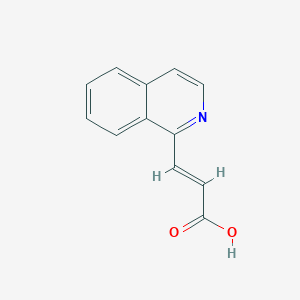

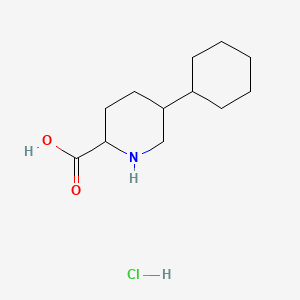

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
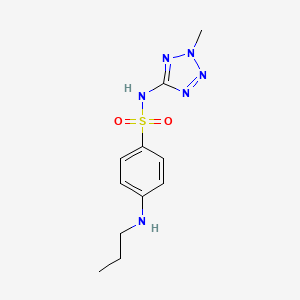
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13538822.png)
